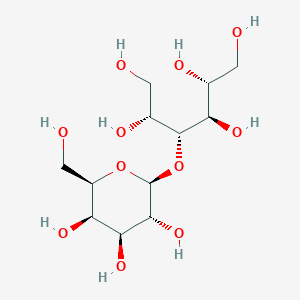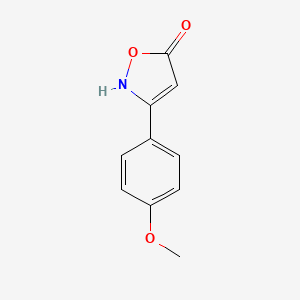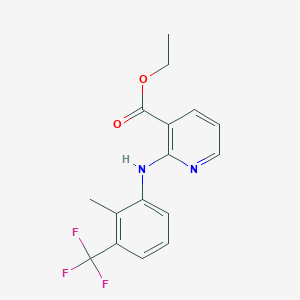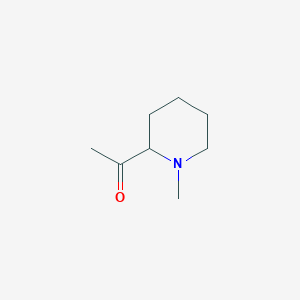
Chromane-8-carbonitrile
Vue d'ensemble
Description
Chromane-8-carbonitrile is an organic compound with the chemical formula C10H9NO. It is a white to light yellow crystalline solid with a unique structure that makes it a valuable intermediate in organic synthesis. This compound is often used as a starting material for the synthesis of various other compounds due to its reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromane-8-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzofuran compounds with cyanide. Another method includes the use of ortho-quinone methides in a cycloaddition reaction . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step processes that include the preparation of intermediates followed by cyclization and functionalization reactions. The use of metal catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Chromane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chromane-8-carboxylic acid.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to chromane-8-methanamine.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromane ring.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, potassium tert-butoxide, and various electrophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted chromane derivatives, which can be further functionalized for various applications .
Applications De Recherche Scientifique
Chromane-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of chromane-8-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, chromane derivatives can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved often include signal transduction and gene expression regulation .
Comparaison Avec Des Composés Similaires
Chromane-8-carbonitrile can be compared with other similar compounds such as chromone, chromanone, and chromene:
Chromone: Lacks the nitrile group and has different biological activities.
Chromanone: Similar structure but with a carbonyl group instead of a nitrile group, leading to different reactivity and applications.
This compound stands out due to its unique nitrile group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromene-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVKSQFUNLGDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C#N)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3329038.png)




